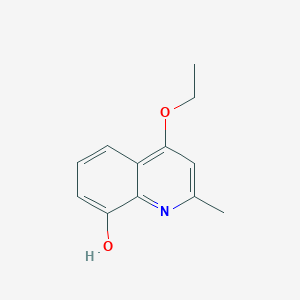

4-Ethoxy-2-methylquinolin-8-OL

Description

Historical Context and Significance of the Quinoline (B57606) Core in Chemical Science

The quinoline core, a heterocyclic aromatic organic compound, was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge. wikipedia.org Structurally, it is a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. nih.govvedantu.com This fusion of a benzenoid and a heterocyclic ring gives quinoline unique chemical properties, exhibiting reactions characteristic of both benzene and pyridine. nih.gov

In the realm of medicinal chemistry, the quinoline scaffold is considered a "privileged structure" due to its ability to form the foundation for a wide array of biologically active compounds. nih.govnih.gov Its derivatives have been instrumental in the development of various therapeutic agents. Notable examples include quinine (B1679958) and chloroquine, which are well-known antimalarial drugs, and fluoroquinolones like ciprofloxacin, which are potent antibacterial agents. nih.gov The applications of quinoline derivatives also extend to anticancer treatments, such as camptothecin (B557342) and topotecan, and local anesthetics like dibucaine. nih.gov Beyond pharmaceuticals, quinoline and its derivatives are utilized in the manufacturing of dyes, as precursors for versatile chelating agents like 8-hydroxyquinoline (B1678124), and as solvents in organic synthesis. wikipedia.orgvedantu.comnih.gov

Structural Characteristics of 4-Ethoxy-2-methylquinolin-8-OL within the Quinoline Family

This compound is a derivative of the fundamental quinoline structure, distinguished by specific functional group substitutions on the core scaffold. Its systematic IUPAC name is this compound. evitachem.com The molecule consists of the bicyclic quinoline backbone with three substituents: a methyl group at the 2-position, an ethoxy group at the 4-position, and a hydroxyl group at the 8-position. evitachem.com

The presence and positioning of these functional groups are critical to the compound's specific chemical properties. The methyl group at the C-2 position can influence the molecule's steric and electronic properties. The ethoxy group (-OCH2CH3) at the C-4 position may enhance its solubility in organic solvents and modulate its reactivity. evitachem.com The hydroxyl group (-OH) at the C-8 position is particularly significant as it can participate in hydrogen bonding and act as a chelating site for metal ions, a property famously exploited in its parent compound, 8-hydroxyquinoline. nih.govevitachem.com

| Identifier | Value |

|---|---|

| CAS Number | 167834-51-7 evitachem.com |

| Molecular Formula | C12H13NO2 evitachem.com |

| Molecular Weight | 203.24 g/mol evitachem.com |

| IUPAC Name | This compound evitachem.com |

| Canonical SMILES | CCOC1=C2C=CC=C(C2=NC(=C1)C)O evitachem.com |

| InChI Key | HEJJOUODSJYXNF-UHFFFAOYSA-N evitachem.com |

Overview of Current Academic Research Trajectories for this compound and Related Analogs

Academic research into quinoline derivatives is vast and continues to expand, driven by their diverse biological activities. nih.gov While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, the research trajectories for its structural analogs provide insight into its potential areas of investigation.

Research on 8-hydroxyquinoline derivatives is prominent, particularly concerning their potential as anticancer, neuroprotective, and antimicrobial agents, largely due to their metal-chelating properties. nih.govnih.gov Furthermore, studies on 4-substituted quinolines, including 4-oxy and 4-thio analogs, have explored their efficacy as anti-tuberculosis agents by targeting the cytochrome bc1 complex of Mycobacterium tuberculosis. semanticscholar.org For instance, a related compound, 5-(ethoxymethyl)-2-methylquinoline-8-ol, has been investigated as a corrosion inhibitor for mild steel in acidic environments, highlighting the industrial applications of such molecules. bohrium.com Research on other 2-methylquinoline (B7769805) derivatives has shown that modifications at various positions on the quinoline ring can lead to the development of agents with novel mechanisms of action, such as the reactivation of latent HIV-1. rsc.org Given these precedents, the research trajectories for this compound are likely to be situated within medicinal chemistry, exploring its potential as an antimicrobial, anticancer, or neuroprotective agent, and in materials science as a potential corrosion inhibitor or chelating agent.

Scope and Objectives of the Research Compendium

This article aims to provide a comprehensive and scientifically rigorous compendium of information focused solely on the chemical compound this compound. The objective is to detail the known synthetic routes and manufacturing processes for this compound. Furthermore, it will delineate its key physicochemical properties and present a thorough characterization based on various analytical techniques. The scope is strictly limited to the chemical and physical aspects of the compound, presenting established scientific data without venturing into pharmacological or toxicological assessments.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-11-7-8(2)13-12-9(11)5-4-6-10(12)14/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJJOUODSJYXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=C(C2=NC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622517 | |

| Record name | 4-Ethoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167834-51-7 | |

| Record name | 4-Ethoxy-2-methyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167834-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 2 Methylquinolin 8 Ol

Established and Emerging Synthetic Routes to 4-Ethoxy-2-methylquinolin-8-OL

The synthesis of the quinoline (B57606) scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies range from traditional multi-step sequences to more advanced one-pot and cascade reactions, often employing well-established named reactions.

Multi-Step Synthetic Strategies

The construction of this compound is often achieved through a sequential, multi-step approach that allows for precise control over the introduction of each functional group. A typical synthesis involves the formation of the core quinoline structure followed by the installation of the ethoxy and hydroxyl groups. evitachem.com

A common pathway begins with 2-methylquinoline (B7769805) as the starting material. evitachem.com The synthesis proceeds in two main stages:

Ethylation: The 4-position of the quinoline ring is activated for the introduction of the ethoxy group. This is typically accomplished by reacting 2-methylquinoline with an ethylating agent like ethyl iodide in the presence of a base, such as potassium carbonate. evitachem.com The reaction is often conducted under reflux conditions to drive it to completion. evitachem.com

Oxidation: Following ethylation, the hydroxyl group is introduced at the 8-position. This transformation is carried out using an oxidizing agent, for which potassium permanganate (B83412) is a suitable choice. evitachem.com The control of reaction conditions, such as pH, can be critical for optimizing the yield and purity of the final product, this compound. evitachem.com

For industrial-scale production, these classical batch reactions may be adapted to continuous flow reactor systems to improve efficiency, yield, and purity. evitachem.com

Table 1: Illustrative Multi-Step Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Key Conditions | Product |

| 1 | Ethylation | 2-Methylquinoline | Ethyl iodide, Potassium carbonate | Reflux | 4-Ethoxy-2-methylquinoline |

| 2 | Oxidation | 4-Ethoxy-2-methylquinoline | Potassium permanganate | Controlled pH | This compound |

This table is a simplified representation of a potential synthetic route.

One-Pot and Cascade Reactions

Modern synthetic chemistry increasingly favors one-pot and cascade reactions, which combine multiple transformations into a single operation without isolating intermediates. These approaches offer advantages in terms of efficiency, reduced waste, and time savings. While specific one-pot syntheses for this compound are not extensively detailed in the literature, the principles can be applied from general quinoline synthesis.

For instance, cascade reactions involving C-H activation, carbonylation, and cyclization have been reported for the synthesis of substituted quinolines. rsc.org A hypothetical one-pot synthesis could involve the reaction of an appropriately substituted aniline (B41778) with other precursors that would form the quinoline ring and introduce the necessary substituents in a sequential, domino fashion. Modified Pfitzinger reactions, for example, have been adapted into one-step, one-pot methods for synthesizing quinoline-4-carboxylic acids in water, which could be precursors to the target molecule after further modification. rsc.org

Application of Named Reactions in Quinoline Core Synthesis

The synthesis of the quinoline core is rich with named reactions, each offering a different pathway depending on the available starting materials and desired substitution pattern. These reactions are fundamental to creating the foundational structure of this compound.

Gould–Jacobs Reaction : This is a widely used method for preparing quinolines and specifically 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction sequence starts with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu This is followed by a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org To apply this to the target molecule, one could start with an aniline precursor already containing the 2-methoxy group (which would later be hydroxylated) and use a subsequent ethylation step to form the 4-ethoxy group. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org Microwave irradiation has been shown to dramatically shorten reaction times and improve yields compared to traditional heating methods. ablelab.euasianpubs.org

Pfitzinger Reaction : The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides a route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. rsc.orgwikipedia.org The reaction proceeds via the hydrolysis of isatin to an isatic acid, which then condenses with the carbonyl compound (e.g., a ketone or aldehyde) and cyclizes to form the quinoline ring. rsc.orgwikipedia.org For the synthesis of this compound, an appropriately substituted isatin could react with a compound providing the 2-methyl group, followed by decarboxylation and functional group manipulations.

Friedländer Synthesis : This is one of the most direct methods for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). rsc.orgarabjchem.orgresearchgate.net The reaction can be catalyzed by acids or bases. researchgate.net To synthesize the core of the target compound, a substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone would be reacted with a compound like acetone (B3395972) or ethyl acetoacetate (B1235776) to install the 2-methyl group. The regioselectivity can be a challenge when using unsymmetrical ketones. rsc.org

Betti Reaction : While often used for functionalization, the Betti reaction is a three-component condensation of a phenol (B47542) (like 8-hydroxyquinoline), an aldehyde, and an amine. rsc.orgnih.gov This reaction is particularly useful for introducing substituents at the C-7 position of 8-hydroxyquinolines, demonstrating a powerful method for derivatization after the core synthesis. rsc.orgnih.gov

Functionalization and Derivatization Strategies for this compound Analogues

Once the this compound scaffold is synthesized, its quinoline ring system can be further modified to produce a wide array of analogues. These modifications are crucial for tuning the compound's chemical and biological properties.

Introduction of Diverse Substituents onto the Quinoline Ring System

The quinoline ring is amenable to various substitution reactions, allowing for the introduction of a diverse range of functional groups at different positions.

Halogenation : The quinoline nucleus can be halogenated to introduce bromine or chlorine atoms. For example, the synthesis of 5,7-Dibromo-8-ethoxy-2-methylquinoline has been described, indicating that electrophilic aromatic substitution can be performed on the benzene (B151609) portion of the ring system. google.com

Alkylation and Etherification : The hydroxyl group at the 8-position and other positions can be alkylated to form ethers. For instance, various alkoxy groups can be introduced, and the synthesis of analogues with fluoroethoxy or methoxy (B1213986) groups at different positions has been reported. nih.gov The hydroxyl group can also be used as a handle for introducing more complex side chains via O-alkylation. nih.gov

Mannich Reaction : The C-7 position of 8-hydroxyquinolines is activated towards electrophilic substitution, making it a prime site for the Mannich reaction. This reaction involves an amine, formaldehyde, and the active hydrogen of the quinoline ring, leading to the introduction of aminomethyl groups. acs.org This allows for the synthesis of a variety of tertiary amine-containing derivatives. acs.org

Modifications at the 2-methyl group : The methyl group at the C-2 position can also be a site for functionalization. It can undergo condensation reactions with aldehydes to form styrylquinoline derivatives. nih.gov

Table 2: Examples of Derivatization Reactions on the Quinoline Core

| Reaction Type | Position(s) | Reagents/Conditions | Resulting Substituent/Analogue |

| Halogenation | C5, C7 | Electrophilic halogenating agent | 5,7-Dibromo-8-ethoxy-2-methylquinoline google.com |

| Condensation | C2-methyl | Aromatic aldehyde, p-toluenesulfonamide | (E)-2-styrylquinoline derivatives nih.gov |

| Mannich Reaction | C7 | Formaldehyde, Secondary amine (e.g., morpholine (B109124), piperazine) | 7-(Aminomethyl)quinolin-8-ol derivatives acs.orgnih.gov |

| O-Alkylation | C8-OH | Alkyl halide, Base | 8-Alkoxyquinoline derivatives nih.gov |

Preparation of Heterocyclic Fused Quinoline Compounds

The quinoline scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. This is achieved by constructing additional rings fused to the quinoline core.

One strategy involves using functional groups on the quinoline ring as handles for annulation reactions. For example, an amino-substituted quinoline can be coupled with other heterocyclic building blocks. A reported synthesis involves the coupling of an aminoquinoline derivative with 4-chloro-6-quinazolinol to create isoquinoline-tethered quinazoline (B50416) structures. nih.gov

Another approach is through intramolecular cyclization reactions. Palladium-catalyzed intramolecular Heck reactions of N-(hetero)arylcarboxamides have been used to afford tricyclic fused quinolone derivatives, demonstrating a powerful method for creating complex fused systems. mdpi.com These strategies significantly expand the structural diversity of compounds that can be accessed from a quinoline starting point.

Stereoselective Synthesis and Enantiomer Isolation for Optically Active Derivatives

The generation of optically active derivatives of quinolines is crucial for applications where specific stereoisomers exhibit desired activity. While detailed stereoselective syntheses specifically for this compound are not extensively documented in public literature, general principles and established methods for related 8-hydroxyquinoline (B1678124) derivatives can be applied. google.comgoogle.com

Stereoselective Synthesis: This approach aims to create a single enantiomer directly. For 8-hydroxyquinoline derivatives, stereoselective processes can be facilitated using acidic catalysts, such as formic acid, in the reaction medium. google.com The synthesis involves designing a reaction pathway that favors the formation of one enantiomer over the other, often by using chiral catalysts or auxiliaries. sit.edu.cn

Enantiomer Isolation (Resolution): When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), the separation of these enantiomers is required to isolate the optically active forms. libretexts.orgmasterorganicchemistry.com This process is known as resolution. Since enantiomers have identical physical properties like melting point and solubility, direct separation is challenging. libretexts.org A common method involves reacting the racemic mixture with a pure, single enantiomer of another chiral compound, known as a resolving agent. This reaction creates a mixture of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. msu.eduevitachem.com After separation, the resolving agent is chemically removed to yield the pure, isolated enantiomers of the original compound.

Compounds that can rotate the plane of polarized light are termed optically active. libretexts.org Each enantiomer of a stereoisomeric pair rotates light to an equal but opposite degree. libretexts.orgmasterorganicchemistry.com

Chemical Reactivity of this compound and its Derivatives

The chemical behavior of this compound is dictated by its constituent functional groups: the quinoline core, the phenolic hydroxyl group, the ethoxy group, and the methyl group. These sites allow for a range of chemical transformations.

Oxidation Reactions and Characterization of Quinone Derivatives

The hydroxyl group at the 8-position is susceptible to oxidation, which can lead to the formation of quinone derivatives. Such reactions are significant as quinone structures are important in various biochemical pathways. Additionally, oxidation can target the quinoline nitrogen.

| Reaction Type | Reagents | Product Class | Reference |

| Hydroxyl Group Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) under acidic conditions. | Quinone derivatives | |

| N-Oxidation | Hydrogen peroxide (H₂O₂) or peracids. | Quinoline N-oxides |

Table 1: Oxidation Reactions of this compound and its Derivatives

Reduction Reactions to Hydroquinoline Derivatives

The quinoline ring system can be reduced to form dihydroquinoline or tetrahydroquinoline derivatives. nih.gov These reactions effectively saturate parts of the heterocyclic ring system.

| Reaction Type | Reagents | Product Class | Reference |

| Ring Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) in anhydrous solvents. | Dihydroquinoline derivatives | |

| Ring Reduction | Zinc (Zn) in acetic acid. | Hydroquinoline derivatives | nih.gov |

Table 2: Reduction Reactions of this compound

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, allowing for extensive functionalization.

Nucleophilic Substitution: Direct nucleophilic substitution on the untreated ring is difficult. However, substitution is readily achieved by first modifying the ring to include a good leaving group, such as a halogen. For instance, the related 4-hydroxy-2-methylquinoline (B36942) can be converted to 4-chloro-2-methylquinoline (B1666326) using phosphorus oxychloride (POCl₃). evitachem.com This chloro-derivative is then an excellent substrate for nucleophilic attack. The iodine atoms on halogenated quinolines can be displaced by nucleophiles like amines or thiols. researchgate.net Similar reactions on 4-chloro-8-methylquinolin-2(1H)-one derivatives include thiation, hydrazination, azidation, and amination. mdpi.com

| Reaction Type | Substrate Modification | Nucleophile | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Conversion of 4-OH to 4-Cl using POCl₃. | Amines, Thiols | 4-amino/thio substituted quinolines | evitachem.comresearchgate.net |

| Thiation | Fusion of a 4-chloro derivative with thiourea. | Thiourea | 4-sulfanyl derivative | mdpi.com |

| Hydrazination | Reaction of a 4-chloro derivative with hydrazine. | Hydrazine | 4-hydrazino derivative | mdpi.commdpi.com |

Table 3: Examples of Nucleophilic Substitution Reactions

Electrophilic Substitution: The electron-donating hydroxyl group at the C-8 position activates the benzene portion of the quinoline ring towards electrophilic aromatic substitution. Reactions like formylation can introduce an aldehyde group onto the ring. rsc.org The Vilsmeier-Haack and Duff reactions have been used for the formylation of hydroxyquinolines. rsc.org While formylation of 2-methylquinolin-8-ol can result in complex mixtures, it is possible to isolate specific products like dialdehydes. rsc.org Other potential electrophilic substitutions include halogenation and nitration using reagents like halogens or nitrating agents under acidic conditions.

Mechanistic Investigations of Key Chemical Transformations

While detailed mechanistic studies specifically for this compound are not prevalent, investigations into related quinoline systems provide valuable insights. For example, the mechanisms of cross-dehydrogenative coupling (CDC) reactions of quinoline N-oxides with ethers have been explored. nih.gov A plausible mechanism involves the formation of a t-butoxyl radical (t-BuO•), which abstracts a hydrogen atom from the ether, initiating the coupling process. nih.gov

Furthermore, the mechanisms of transition metal-catalyzed reactions are a significant area of study. Palladium-mediated carbonylation of halo-quinolines, for instance, proceeds through an organometallic intermediate which can then be trapped by various nucleophiles. These types of studies are crucial for understanding reaction outcomes and optimizing conditions for the synthesis of complex quinoline derivatives.

Coordination Chemistry of 4 Ethoxy 2 Methylquinolin 8 Ol As a Ligand System

Chelation Behavior and Ligand Properties of Quinolin-8-ol Derivatives

The chelating ability of 8-hydroxyquinoline (B1678124) and its derivatives is a well-documented phenomenon in coordination chemistry. researchgate.nettandfonline.comresearchgate.net This family of compounds typically acts as bidentate, monoanionic ligands. The coordination occurs through the deprotonated phenolic oxygen at the 8-position and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered chelate ring with a metal ion. scirp.org The planarity of the quinoline ring system also plays a crucial role in the properties of the resulting metal complexes. tandfonline.com

For 4-Ethoxy-2-methylquinolin-8-OL, this fundamental chelation behavior is expected to be preserved. The key functional groups for coordination, the hydroxyl at position 8 and the quinoline nitrogen, are present. The substituents at the 2 and 4 positions, a methyl group and an ethoxy group respectively, are not directly involved in the chelation but are anticipated to modulate the ligand's properties:

Electronic Effects: The ethoxy group at the 4-position is an electron-donating group, which increases the electron density on the quinoline ring system. This enhanced electron-donating ability can strengthen the coordinate bond to the metal center. The methyl group at the 2-position also contributes a modest electron-donating effect.

Steric Effects: The methyl group at the 2-position can introduce some steric hindrance around the nitrogen donor atom. This steric bulk can influence the geometry and stability of the resulting metal complexes, potentially favoring certain coordination numbers or geometries over others.

These electronic and steric modifications introduced by the ethoxy and methyl groups make this compound a distinct ligand within the 8-hydroxyquinoline family, with the potential to form complexes with tailored properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net It is anticipated that complexes of this compound can be prepared using similar methodologies.

Complexes with Transition Metal Ions (e.g., Chromium(III), Ruthenium(II))

Transition metal complexes of 8-hydroxyquinoline derivatives have been extensively studied. bohrium.commdpi.com For a trivalent ion like Chromium(III), which is kinetically inert and has a d³ electronic configuration, the reaction with three equivalents of a bidentate ligand like this compound would be expected to yield a neutral, tris-chelate complex with the general formula [Cr(L)₃]. mdpi.com The synthesis would likely require heating to overcome the kinetic inertness of the Cr(III) ion.

For a divalent ion like Ruthenium(II), which is a d⁶ metal, a variety of complexes can be envisioned. Ruthenium(II) complexes often exhibit rich photophysical and electrochemical properties. A common synthetic route involves reacting a ruthenium precursor, such as [Ru(bpy)₂Cl₂] (where bpy is 2,2'-bipyridine), with the quinoline-based ligand. This could lead to mixed-ligand complexes.

Structural Elucidation of Coordination Compounds (e.g., Octahedral Geometry)

For a tris-chelate complex with a metal ion like Chromium(III), an octahedral coordination geometry is almost certain. mdpi.com The three bidentate this compound ligands would arrange themselves around the central metal ion, leading to a propeller-like structure. This can result in the formation of facial (fac) and meridional (mer) isomers, depending on the arrangement of the donor atoms.

The specific bond lengths and angles would be influenced by the electronic and steric nature of the this compound ligand. The Cr-O and Cr-N bond distances are expected to be in the typical range for such complexes, with slight variations reflecting the electron-donating character of the ethoxy and methyl groups. mdpi.com

Spectroscopic Features of Metal-Ligand Interactions (e.g., Electronic Spectra, Magnetic Properties)

The formation of metal complexes with this compound would lead to distinct spectroscopic signatures.

Electronic Spectra (UV-Vis): The UV-Vis absorption spectra of the free ligand are expected to show bands corresponding to π→π* transitions within the quinoline ring. Upon coordination to a metal ion, new absorption bands, corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), are expected to appear. scirp.org For a Cr(III) complex, d-d transitions, which are typically weak, would also be present in the visible region. ptfarm.pl

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand. The broad O-H stretching vibration of the free ligand would disappear upon deprotonation and coordination. scirp.org Furthermore, shifts in the C=N and C-O stretching vibrations of the quinoline ring would provide evidence of coordination to the metal center. New bands at lower frequencies corresponding to M-O and M-N stretching vibrations would also be observable. ptfarm.pl

Magnetic Properties: A tris-chelate complex of Cr(III) with this compound is expected to be paramagnetic. With three unpaired electrons in the d-orbitals, the magnetic moment should be close to the spin-only value of 3.87 Bohr magnetons (B.M.). ptfarm.pl

Below is a table with representative spectroscopic and magnetic data for an analogous Cr(III) complex with a substituted 8-hydroxyquinoline ligand, which provides an expected range for a Cr(III) complex of this compound.

Representative Data for an Analogous Cr(III)-Tris(8-hydroxyquinolinate) Complex

| Property | Expected Observation | Reference |

|---|---|---|

| UV-Vis (λmax) | Ligand-based π→π* transitions and d-d transition bands | mdpi.com |

| IR (ν, cm-1) | Disappearance of ν(O-H), shifts in ν(C=N) and ν(C-O), appearance of ν(M-O) and ν(M-N) | scirp.orgptfarm.pl |

| Magnetic Moment (μeff) | ~3.8 B.M. | ptfarm.pl |

Supramolecular Architectures Involving Quinoline-Based Ligands

The solid-state packing of metal complexes is governed by non-covalent interactions, which can lead to the formation of fascinating supramolecular architectures. For complexes of this compound, several types of non-covalent interactions are anticipated to play a significant role. mdpi.com

Non-Covalent Interactions (e.g., π···π Stacking, C-H···π, C-H···O)

Furthermore, the presence of C-H bonds on the quinoline ring and the ethoxy group allows for the formation of C-H···π interactions, where a C-H bond points towards the electron-rich π-system of a neighboring quinoline ring. C-H···O interactions, involving the ethoxy oxygen or the coordinated oxygen atoms, can also act as important structure-directing forces. researchgate.net These varied non-covalent interactions can guide the self-assembly of the metal complexes into one-, two-, or three-dimensional supramolecular networks. mdpi.com

Catalytic Applications of this compound Metal Complexes

The catalytic potential of metal complexes incorporating substituted 8-hydroxyquinoline ligands is a subject of ongoing research. These complexes have demonstrated utility in mediating challenging chemical transformations, such as the oxidation of hydrocarbons and the controlled polymerization of cyclic esters. The electronic and steric properties conferred by substituents on the 8-hydroxyquinoline framework, such as the ethoxy and methyl groups in this compound, are critical in tuning the catalytic activity and selectivity of the corresponding metal complexes.

Oxidation of Hydrocarbons

Vanadium complexes featuring substituted 8-hydroxyquinoline ligands have emerged as potent catalysts for the oxidation of hydrocarbons using hydrogen peroxide. mdpi.combohrium.comacs.org For instance, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have shown high catalytic activity in the oxidation of cyclohexane (B81311) and other alkanes. mdpi.combohrium.com In these systems, the reaction proceeds in the presence of a co-catalyst, 2-pyrazinecarboxylic acid, to yield a mixture of alkyl hydroperoxides, alcohols, and ketones. mdpi.com

One study highlighted that oxovanadium(IV) complexes with 2,6-dimethyl- and 2,5-dimethyl-8-hydroxyquinoline ligands could achieve up to a 48% yield of cyclohexane oxidation products. mdpi.combohrium.com The mechanism is believed to involve the generation of free hydroxyl radicals as the active oxidizing species. bohrium.com Similarly, monomeric oxovanadium(V) complexes with nitro- or halogen-substituted quinolin-8-olate ligands are also highly active, capable of oxidizing inert alkanes with impressive turnover numbers (TONs), in some cases reaching 1780 over one hour. acs.org The redox-active nature of the quinolin-8-olate ligand itself is thought to play a crucial role in activating the hydrogen peroxide. acs.org

Table 1: Catalytic Oxidation of Cyclohexane by Oxovanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines

| Catalyst (Oxovanadium(IV) Complex) | Ligand | Substrate | Product Yield (%) |

| Complex 1 | 2,6-Dimethyl-8-hydroxyquinoline | Cyclohexane | 48 |

| Complex 2 | 2,5-Dimethyl-8-hydroxyquinoline | Cyclohexane | 41 |

| Complex 3 | 2-Methyl-8-hydroxyquinoline | Cyclohexane | 35 |

Data sourced from Palion-Gazda et al. (2021). Reaction conditions: 50 °C in acetonitrile (B52724) with H₂O₂ and 2-pyrazinecarboxylic acid as a cocatalyst. mdpi.combohrium.com

Ring-Opening Polymerization

Metal complexes of substituted 8-hydroxyquinolines have also been successfully employed as initiators for the ring-opening polymerization (ROP) of cyclic esters, which is a key process for producing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govsemanticscholar.org Aluminum complexes, in particular, have been a major focus of this research. nih.gov

A study on aluminum complexes bearing 8-anilide-5,6,7-trihydroquinoline ligands demonstrated efficient and controlled ROP of ε-caprolactone and rac-lactide. nih.gov Furthermore, a series of aluminum, titanium, and zinc complexes with various substituted 8-hydroxyquinoline ligands were shown to be effective initiators for the ROP of racemic-lactide, exhibiting moderate to good rates and high levels of polymerization control. researchgate.net The specific substituents on the 8-hydroxyquinoline ligand influence the stereoselectivity of the polymerization, with aluminum and titanium complexes showing moderate iso-selectivity, while zinc complexes display moderate hetero-selectivity. researchgate.net

Table 2: Ring-Opening Polymerization of rac-Lactide using Various Metal-8-Quinolinolato Complexes

| Initiator | Metal Center | Polymerization Control | Stereoselectivity (Pi / Ps) |

| Al-A/B/C/D | Aluminum (Al) | High | Moderate iso-selectivity (Pi ≈ 0.75) |

| Ti-B/D/G | Titanium (Ti) | High | Moderate iso-selectivity (Pi ≈ 0.75) |

| Zn-A/B/C/E/G | Zinc (Zn) | High | Moderate hetero-selectivity (Ps ≈ 0.70) |

Data sourced from Theddu et al. (2022). Pi refers to the probability of isotactic linkages, and Ps refers to the probability of syndiotactic linkages. researchgate.net

Electrocatalysis

The catalytic utility of these systems extends to electrocatalysis. Iron(II) phthalocyanine (B1677752) complexes that are peripherally substituted with quinolinyl-based groups, specifically tetrakis-[4-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxyl)], have demonstrated electrocatalytic activity for the oxygen reduction reaction (ORR). bohrium.com This suggests that incorporating the this compound ligand into larger macrocyclic structures could yield materials with interesting electrochemical properties relevant to fuel cell technologies. bohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Structure Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of quinoline (B57606) derivatives. researchgate.net The analysis of experimental spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), to achieve unambiguous characterization of the main vibrational bands. researchgate.net

For quinoline derivatives, characteristic vibrational frequencies can be assigned to specific functional groups and structural features:

O-H and N-H Vibrations: The hydroxyl (-OH) and amino (-NH) groups typically exhibit stretching vibrations in the high-frequency region of the FT-IR spectrum, generally between 3200 and 3600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000–3200 cm⁻¹ region. researchgate.net

C=O and C=C Vibrations: The carbonyl (C=O) stretching vibration in quinolinone derivatives is a strong band, while C=C stretching vibrations of the aromatic rings appear in the 1400–1640 cm⁻¹ range. researchgate.net

C-O and C-N Vibrations: The C-O stretching vibration in ether linkages is typically found in the 1200–1275 cm⁻¹ range. mdpi.com C-N stretching vibrations are more difficult to assign definitively but generally appear between 1165 and 1185 cm⁻¹. researchgate.net

The introduction of substituents, such as ethoxy and methyl groups, onto the quinoline ring can lead to shifts in these characteristic frequencies, providing valuable information about the electronic and structural impact of these modifications. iosrjournals.org

Table 1: Characteristic FT-IR Vibrational Frequencies for Quinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200–3600 |

| Aromatic C-H | Stretching | 3000–3200 |

| Carbonyl (C=O) | Stretching | Varies with structure |

| Aromatic C=C | Stretching | 1400–1640 |

| Ether C-O | Stretching | 1200–1275 |

| C-N | Stretching | 1165–1185 |

Note: The exact positions of these bands can vary depending on the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. acs.orguncw.edu

In the ¹H NMR spectrum of a quinoline derivative, the protons on the heterocyclic and benzenoid rings resonate at distinct chemical shifts, influenced by the electron-donating or electron-withdrawing nature of the substituents. acs.org The ethoxy group (-OCH₂CH₃) would show a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The methyl group attached to the quinoline ring would appear as a singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. rsc.org The carbon atoms of the quinoline ring, the ethoxy group, and the methyl group will have distinct resonances. The chemical shifts are sensitive to the local electronic environment, allowing for the complete assignment of the carbon skeleton. mdpi.com Advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, especially in complex substituted quinolines. acs.orgclockss.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Substituted Quinolines

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |

| Ethoxy (-OCH₂CH₃) - CH₂ | ~4.0 (quartet) | ~60-70 |

| Ethoxy (-OCH₂CH₃) - CH₃ | ~1.4 (triplet) | ~15 |

| Ring Methyl (-CH₃) | ~2.5 (singlet) | ~20 |

| Hydroxyl (-OH) | Variable, broad | N/A |

Note: These are general predicted ranges and actual values for 4-Ethoxy-2-methylquinolin-8-OL would require experimental determination or specific computational prediction.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region, which arise from π-π* and n-π* electronic transitions. asianpubs.orgmdpi.com The π-π* transitions, which are typically more intense, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. rsc.org The n-π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital. asianpubs.org

The position and intensity of these absorption bands are influenced by the substituents on the quinoline ring. rsc.org Electron-donating groups, such as the ethoxy and hydroxyl groups in this compound, can cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. The solvent environment can also affect the electronic transitions, with polar solvents often causing shifts in the absorption bands. asianpubs.org Theoretical calculations can be used to predict the electronic transition properties and help in the interpretation of the experimental UV-Vis spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pattern of a compound, which aids in its structural confirmation. mcmaster.ca In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its exact molecular weight.

The fragmentation pattern provides valuable structural information. For quinoline derivatives, common fragmentation pathways include the loss of small, stable molecules or radicals. cdnsciencepub.com For instance, methoxyquinolines often show the loss of a methyl radical (CH₃) or a formyl radical (CHO). cdnsciencepub.com In the case of this compound, one might expect to see fragmentation corresponding to the loss of an ethyl group (C₂H₅) from the ethoxy substituent, or the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the quinoline ring system. mcmaster.ca High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. nih.gov

Table 3: Potential Fragmentation Ions in the Mass Spectrum of this compound

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |

| [M - CO]⁺ | Loss of carbon monoxide from the quinolinol ring |

| [M - HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring |

Note: The relative intensities of these fragment ions depend on their stability and the specific ionization conditions used.

Investigation of Tautomerism (e.g., Keto-Enol, Thiol-Thione) in Quinoline Derivatives

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a significant phenomenon in many heterocyclic compounds, including quinoline derivatives. elsevierpure.com For this compound, the most relevant form of tautomerism is keto-enol tautomerism. The "ol" in the name indicates the enol form (containing a hydroxyl group), but it can exist in equilibrium with its keto tautomer, 4-ethoxy-2-methylquinolin-8(1H)-one.

The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. elsevierpure.comresearchgate.net Spectroscopic techniques are essential for studying this equilibrium. For instance, the presence of both enol and keto forms can sometimes be observed in the UV-Vis or NMR spectra. elsevierpure.com FT-IR spectroscopy can also be informative, as the C=O stretching band of the keto tautomer and the O-H stretching band of the enol tautomer appear at distinct frequencies. researchgate.net In some cases, a hydrogen bond acceptor at the 2- or 8-position can favor the keto form. rsc.org

While thiol-thione tautomerism is also observed in quinoline derivatives, it is relevant for compounds containing a thiol (-SH) group, which can tautomerize to a thione (C=S) form. researchgate.netscience.gov This is not directly applicable to this compound, which contains a hydroxyl group instead of a thiol group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock, MP2) for Molecular Properties

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Hartree-Fock (HF) are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netscirp.org DFT is often favored as it includes a degree of electron correlation at a manageable computational cost, providing accurate descriptions of molecular properties. scirp.org These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline (B57606) derivatives, methods like DFT (B3LYP) and HF with basis sets such as 6-311G(d,p) are used to calculate the optimized molecular geometry. researchgate.netresearchgate.net In a study on the analogue 5-ethoxymethyl-8-hydroxyquinoline, DFT and HF calculations were used to determine bond lengths, bond angles, and dihedral angles. researchgate.net The results showed that the calculated geometric parameters were in good agreement with experimental data obtained from X-ray diffraction. researchgate.net

Vibrational frequency analysis is typically performed after geometry optimization to confirm that the structure is a true energy minimum and to predict the infrared (IR) and Raman spectra. The calculated frequencies correspond to the vibrational modes of the molecule. For 5-ethoxymethyl-8-hydroxyquinoline, the calculated vibrational spectra showed good correlation with the experimental FTIR spectra, allowing for the assignment of key vibrational bands. researchgate.net

Table 1: Illustrative Vibrational Frequencies for a Quinoline Analogue (5-ethoxymethyl-8-hydroxyquinoline) This table presents selected calculated vibrational frequencies and their assignments for a compound structurally similar to 4-Ethoxy-2-methylquinolin-8-ol.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) |

| O-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 - 3000 |

| CH₃ Asymmetric Stretch | 2980 |

| CH₂ Symmetric Stretch | 2920 |

| C=N Stretch | 1620 |

| Aromatic C=C Stretch | 1580 - 1450 |

| O-H Bend | 1350 |

| C-O Stretch | 1250 |

Data derived from conceptual analysis of similar compounds described in the literature. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. semanticscholar.org A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite electrons from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

For the parent compound quinoline, DFT calculations determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org This relatively large gap indicates high stability. The HOMO is typically localized on the benzene (B151609) ring, while the LUMO is distributed across the pyridine (B92270) ring, indicating that the benzene portion is the primary site for electrophilic attack. The energy gap can explain the charge transfer interactions that contribute to the biological activity of a molecule. scirp.orgresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gap for Quinoline

| Parameter | Energy (eV) |

| E(HOMO) | -6.646 |

| E(LUMO) | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Source: Data from DFT B3LYP/6-31+G(d,p) calculations on quinoline. scirp.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution, where red regions (negative potential) are rich in electrons and susceptible to electrophilic attack, while blue regions (positive potential) are electron-deficient and prone to nucleophilic attack. researchgate.net For quinoline derivatives used as corrosion inhibitors, MEP maps identify the nitrogen and oxygen atoms and the π-systems of the rings as centers of negative potential, which are the sites that interact with a metal surface. researchgate.net

Local reactivity descriptors, derived from DFT, provide quantitative measures of reactivity. These include Fukui functions, which identify the most reactive sites in a molecule, and global descriptors like chemical hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.netbohrium.com Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness. The electrophilicity index quantifies the energy stabilization when the molecule accepts electrons. These parameters are widely used in corrosion science to predict the interaction between an inhibitor molecule and a metal. bohrium.comresearchgate.net

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry can be used to elucidate reaction mechanisms by identifying transition states and calculating the associated energy barriers. chemistry-chemists.com This involves mapping the potential energy surface of a reaction to find the lowest energy path from reactants to products. For quinoline derivatives, this could involve modeling reactions such as electrophilic substitution, nucleophilic substitution, or oxidation. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. While specific studies on reaction mechanisms for this compound were not found, this methodology is broadly applicable to understanding its chemical transformations.

Thermodynamic Parameters and Temperature Dependence

Theoretical calculations can predict thermodynamic properties such as standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (C°v) at different temperatures. scispace.com These parameters are often calculated using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations. researchgate.net Studies on related quinoline derivatives have shown how these parameters vary with temperature. For instance, in a study of 5-ethoxymethyl-8-quinolinol, thermodynamic parameters were determined to understand the spontaneity and nature of its adsorption process in corrosion studies. researchgate.net The temperature dependence of these properties is crucial for understanding the behavior of the compound under different process conditions.

Table 3: Illustrative Thermodynamic Parameters This table shows conceptually how thermodynamic data for a quinoline derivative might be presented.

| Parameter | Value |

| Enthalpy (ΔH°) | -21.136 kJ/mol |

| Entropy (ΔS°) | 55.8 J/mol·K |

| Gibbs Free Energy (ΔG°) | -37.7 kJ/mol |

Conceptual data based on adsorption studies of quinoline derivatives. researchgate.net

Molecular Modeling of Intermolecular Interactions (e.g., Adsorption Mechanisms, Supramolecular Assembly)

Molecular modeling, particularly through Molecular Dynamics (MD) and Monte Carlo simulations, is used to study intermolecular interactions. researchgate.net A significant application for quinoline derivatives is in modeling their adsorption onto metal surfaces to understand corrosion inhibition. bohrium.combohrium.com MD simulations can model the dynamic behavior of inhibitor molecules at the interface with a corrosive medium and a metal surface, such as iron. bohrium.com

These simulations show that quinoline derivatives typically adsorb in a planar or near-planar fashion on the metal surface. bohrium.com This orientation maximizes the contact between the molecule's π-electrons (from the aromatic rings) and heteroatoms (N, O) with the vacant d-orbitals of the metal atoms, facilitating strong adsorption. researchgate.netbohrium.com The interaction or binding energy can be calculated from these simulations, providing a quantitative measure of the adsorption strength. bohrium.com These studies help to confirm that the adsorption process involves both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net

In Silico Investigations of this compound Remain Largely Undisclosed

Despite the growing interest in the therapeutic potential of quinoline derivatives, detailed theoretical and computational chemistry studies focusing specifically on the compound this compound are not extensively available in publicly accessible scientific literature. Computational methods such as molecular docking and in silico screening are pivotal in modern drug discovery for elucidating the potential biological mechanisms of novel compounds. These techniques allow researchers to predict how a molecule might interact with specific biological targets, such as enzymes or receptors, at a molecular level.

The general structural motif of 8-hydroxyquinoline (B1678124), the core of this compound, has been the subject of numerous computational analyses. These studies often explore the structure-activity relationships within a series of derivatives to understand how different substituents on the quinoline ring influence their biological activity. For instance, molecular docking studies on various 8-hydroxyquinoline derivatives have been conducted to investigate their potential as antimicrobial or anti-HIV agents. These in silico experiments simulate the binding of the compounds into the active site of a target protein, providing insights into potential binding affinities and key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.

However, specific data from such computational studies for this compound, including binding energy calculations, detailed interaction patterns with biological targets, or its performance in virtual screening campaigns, are not readily found in the reviewed literature. The hydroxyl group at the 8-position and the ethoxy and methyl groups at the 4- and 2-positions, respectively, are expected to influence the compound's electronic and steric properties, which would be critical determinants in any computational model of its biological activity. evitachem.com

While the fundamental principles of its synthesis and its potential as a scaffold in medicinal chemistry are acknowledged, the specific molecular interactions and the precise biological targets of this compound are yet to be thoroughly elucidated through published computational research. The absence of such data limits a detailed discussion on its in vitro biological mechanisms from a theoretical and computational standpoint.

Future computational studies would be invaluable in mapping the potential interaction landscape of this compound. Such research could involve:

Molecular Docking: To predict the binding mode and affinity of the compound against a panel of known biological targets.

In Silico Screening: To virtually screen large compound libraries to identify molecules with similar predicted activity or to identify potential biological targets for this compound.

Density Functional Theory (DFT) Studies: To understand the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological macromolecules.

Without access to specific research data, any detailed discussion on the computational elucidation of the biological mechanisms of this compound would be speculative. The scientific community awaits dedicated studies to shed light on the in silico profile of this particular quinoline derivative.

Biological Activity Mechanisms of 4 Ethoxy 2 Methylquinolin 8 Ol Derivatives in Vitro

Antimicrobial Activity Mechanisms in vitro

The antimicrobial potential of quinoline (B57606) derivatives is well-documented, with various analogues demonstrating efficacy against a spectrum of bacterial and fungal pathogens. The mechanisms underlying these activities are often multifaceted, targeting essential cellular processes in microorganisms.

Antibacterial Activity: Inhibition of Bacterial Topoisomerase and DNA Gyrase

The antibacterial action of many quinoline-based compounds is attributed to their ability to interfere with crucial bacterial enzymes, namely DNA gyrase and topoisomerase IV. acs.orgmdpi.com These enzymes are vital for bacterial DNA replication, repair, and recombination. By inhibiting these topoisomerases, the derivatives can effectively halt bacterial proliferation.

The core 8-hydroxyquinoline (B1678124) structure is known to chelate metal ions, a property that can be crucial for inhibiting metalloenzymes like topoisomerases. The presence of the 4-ethoxy and 2-methyl groups on the quinoline ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its ability to penetrate bacterial cells and interact with the target enzymes. Structure-activity relationship studies on related quinoline derivatives have shown that substitutions on the quinoline ring can significantly impact their antibacterial potency. sysu.edu.cn

Table 1: Illustrative Antibacterial Activity of Related Quinoline Derivatives

| Compound Type | Target Organism | Mechanism of Action | Reference |

| Quinolone Hybrids | Gram-positive & Gram-negative bacteria | Inhibition of Topoisomerase IV | nih.gov |

| Indolizinoquinolinedione Derivatives | Human cancer cell lines | Inhibition of Topoisomerase IB | sysu.edu.cn |

Note: This table presents data for structurally related compounds to illustrate the established antibacterial mechanism of topoisomerase inhibition within the broader quinoline class, in the absence of specific data for 4-Ethoxy-2-methylquinolin-8-OL derivatives.

Antifungal Activity: Disruption of Ergosterol (B1671047) Biosynthesis via Lanosterol (B1674476) 14α-Demethylase (LDM) Inhibition

The primary mechanism of antifungal activity for many heterocyclic compounds, including derivatives of 8-hydroxyquinoline, involves the disruption of the fungal cell membrane's integrity. nih.gov This is often achieved by inhibiting key enzymes in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

One of the most critical enzymes in this pathway is lanosterol 14α-demethylase (LDM), a cytochrome P450 enzyme. Inhibition of LDM leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the cell membrane's function and leading to fungal cell death. unl.pt The 8-hydroxyquinoline scaffold has been shown to contribute to antifungal activity, and modifications, such as the introduction of an ethoxy group at the 4-position, could enhance the interaction with the active site of LDM. rsc.org Studies on other 8-hydroxyquinoline derivatives have demonstrated that substitutions at various positions can fine-tune their antifungal potency. researchgate.net

Table 2: Antifungal Activity of Representative 8-Hydroxyquinoline Derivatives

| Compound | Fungal Species | Putative Mechanism | Reference |

| Clioquinol | Candida spp., Dermatophytes | Cell wall damage | nih.gov |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp., Dermatophytes | Compromised cytoplasmic membrane integrity | nih.gov |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp., Dermatophytes | Compromised cytoplasmic membrane integrity | nih.gov |

Note: This table highlights the antifungal mechanisms of known 8-hydroxyquinoline derivatives, suggesting a likely mode of action for this compound derivatives.

Anticancer Activity Mechanisms in vitro

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with quinoline derivatives showing considerable promise. Their mechanisms of action against cancer cells are diverse, often involving the induction of programmed cell death and the inhibition of processes crucial for tumor growth and spread.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A key strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Numerous studies have shown that 8-hydroxyquinoline derivatives can induce apoptosis in various cancer cell lines. nih.govacs.org This process is often mediated through the activation of caspase-dependent pathways.

Furthermore, these derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This can occur at different checkpoints, such as the G2/M phase, and is often a precursor to apoptosis. The substitution pattern on the 8-hydroxyquinoline ring, including the presence of alkoxy groups, has been shown to influence the potency of these effects. mdpi.com

Modulation of Nuclear Receptor Responsiveness

Nuclear receptors are a class of proteins that regulate gene expression in response to ligand binding. Some of these receptors are implicated in cancer development and progression. While direct evidence for this compound derivatives is pending, the broader class of quinolines has been shown to modulate the responsiveness of nuclear receptors, which could contribute to their anticancer effects. This modulation can interfere with signaling pathways that are essential for cancer cell survival and proliferation.

Disruption of Cell Migration and Inhibition of Angiogenesis

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Angiogenesis, the formation of new blood vessels, is crucial for supplying nutrients to growing tumors. Some 8-hydroxyquinoline derivatives have been found to inhibit cancer cell migration and interfere with the process of angiogenesis. These effects are critical for preventing the spread of cancer to other parts of the body. The structural features of this compound derivatives, such as their ability to chelate metal ions, may play a role in inhibiting the metalloproteinases involved in cell migration and angiogenesis.

Table 3: Anticancer Mechanisms of Action for Related 8-Hydroxyquinoline Derivatives

| Derivative Type | Cancer Cell Line(s) | Mechanism of Action | Reference |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | Various | Mitochondrial apoptosis pathway induction | mdpi.com |

| 8-hydroxyquinoline hydrazone copper(II) complexes | Various | Caspase-dependent apoptosis, S phase cell cycle arrest | nih.gov |

| 8-hydroxyquinoline-derived Mannich bases | Multidrug-resistant cancer cells | Targeting collateral sensitivity | nih.govacs.org |

Note: This table provides examples of the anticancer mechanisms observed for various 8-hydroxyquinoline derivatives, which may be indicative of the potential activities of this compound derivatives.

Enzyme Inhibition Studies and Molecular Mechanisms in vitro

The therapeutic potential of quinoline derivatives often stems from their ability to inhibit specific enzymes. The unique structural features of this compound, which combines a quinoline core with an ethoxy group, a methyl group, and a hydroxyl group at key positions, allow for diverse interactions with biological targets. researchgate.net These interactions can lead to the inhibition of enzymes critical for the progression of various diseases.

The 2-oxoglutarate (2OG) dependent oxygenases are a large family of non-heme iron(II) enzymes that play crucial roles in numerous biological processes, including hypoxic sensing, collagen biosynthesis, and epigenetic regulation through histone and DNA demethylation. nih.govnih.gov These enzymes are therapeutic targets for a range of human diseases. nih.gov

Derivatives of 8-hydroxyquinoline have been identified as broad-spectrum inhibitors of 2OG oxygenases. nih.govrsc.org For instance, 5-carboxy-8-hydroxyquinoline, known as IOX1, has been shown to inhibit various 2OG oxygenases, including transcription factor hydroxylases and histone demethylases. nih.govrsc.org The inhibitory mechanism of these compounds often involves chelation of the active site iron(II) and competition with the 2OG co-substrate. uni-regensburg.de The 8-hydroxyquinoline scaffold is a key pharmacophoric feature for this activity. uni-regensburg.de Given that this compound possesses this critical 8-hydroxyquinoline moiety, it is predicted to exhibit inhibitory activity against 2OG oxygenases. However, specific in vitro studies quantifying the IC50 of this compound against specific 2-oxoglutarate oxygenases are not extensively detailed in the reviewed literature.

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of leukotrienes and other lipid mediators of inflammation. google.com As such, LOX enzymes are significant targets for anti-inflammatory drug development. researchgate.net

The in vitro inhibition of LOX is commonly assessed using spectrophotometric methods, which measure the formation of hydroperoxy fatty acids. google.comresearchgate.net While numerous natural and synthetic compounds have been investigated as LOX inhibitors, specific data on the direct inhibition of lipoxygenases by this compound derivatives is limited in the available scientific literature. Some studies have explored the LOX inhibitory potential of various plant extracts and simple fatty acid derivatives like linoleyl hydroxamic acid. researchgate.netgoogle.com The development of new LOX inhibitors remains an active area of research, with a focus on discovering compounds with high potency and minimal side effects. researchgate.net

Histone lysine (B10760008) demethylases (KDMs) are crucial epigenetic regulators that remove methyl groups from histone proteins, thereby influencing chromatin structure and gene expression. The KDM4 subfamily, which are 2-oxoglutarate-dependent oxygenases, are particularly implicated in cancer development and progression. acs.org

As members of the 2OG oxygenase superfamily, KDM4 enzymes are susceptible to inhibition by 8-hydroxyquinoline derivatives. nih.gov The inhibitory action is based on the ability of the 8-hydroxyquinoline scaffold to compete with 2-oxoglutarate at the enzyme's active site. acs.org Research has shown that various quinoline-based compounds can inhibit KDM4 enzymes. For example, a series of 2,4-diphenylquinolines were studied for their potential as KDM4B inhibitors through in-silico docking studies, which identified key hydrophobic and hydrogen-bonding interactions necessary for inhibition. nih.gov Although specific IC50 values for this compound against KDM4 enzymes are not prominently reported, its structural classification as an 8-hydroxyquinoline suggests a strong potential for this inhibitory activity.

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a key role in transcriptional activation. nih.govnih.gov Inhibition of BET proteins has emerged as a promising therapeutic strategy in cancer and inflammation. nih.gov

Several classes of quinoline derivatives have been identified as potent inhibitors of BET bromodomains. bohrium.comgoogle.com These small molecules typically act by competing with acetylated histones for binding to the bromodomain pocket, thereby displacing BET proteins from chromatin and downregulating the expression of key oncogenes like c-Myc. nih.gov For instance, compounds with a 9H-pyrimido[4,5-b]indole core incorporating a quinoline moiety have shown high binding affinities to BET proteins and potent cell growth inhibition in leukemia cell lines, with IC50 values in the low nanomolar range. bohrium.comnih.gov

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 21 (quinoline derivative) | MV4;11 cell growth | 6.6 | bohrium.com |

| Compound 22 (quinoline derivative) | MV4;11 cell growth | 5.1 | bohrium.com |

| Compound 21 (quinoline derivative) | MOLM-13 cell growth | 65 | bohrium.com |

| Compound 22 (quinoline derivative) | MOLM-13 cell growth | 51 | bohrium.com |

| (+)-JQ1 | BRD4 BD1 | 77 | nih.gov |

| (+)-JQ1 | BRD4 BD2 | 33 | nih.gov |

The interaction between the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) is crucial for the integration of the viral DNA into the host genome. google.com Disrupting this protein-protein interaction is a key strategy for developing a class of allosteric IN inhibitors known as LEDGINs. google.comacs.org

The 8-hydroxyquinoline scaffold has been identified as a "privileged" fragment for targeting the IN-LEDGF/p75 interface. nih.govkuleuven.be Fragment-based drug discovery approaches have led to the development of 8-hydroxyquinoline derivatives that inhibit this interaction with micromolar potency. nih.govkuleuven.beresearchgate.net Modifications at the C5 and C7 positions of the quinoline ring have been explored to enhance potency and reduce cytotoxicity. nih.govkuleuven.be These compounds act by binding to the LEDGF/p75 binding pocket on the integrase dimer, thereby preventing the interaction with the host factor and also allosterically inhibiting the catalytic activity of integrase. acs.org

| Compound | IC50 (µM) for IN-LEDGF/p75 Inhibition | Reference |

|---|---|---|

| 5-chloroquinolin-8-ol | 3.6 ± 0.5 | google.com |

| 5,7-dichloroquinolin-8-ol | 4.3 ± 0.2 | google.com |

| 5-(ethoxymethyl)quinolin-8-ol | 2.4 ± 0.4 | google.com |

| 5-((p-tolylamino)methyl)quinolin-8-ol | Low micromolar EC50 for viral replication | nih.govkuleuven.be |

| 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol | Low micromolar EC50 for viral replication | nih.govkuleuven.be |

A major obstacle to curing HIV/AIDS is the persistence of latent viral reservoirs, where the virus remains transcriptionally silent and evades both the immune system and antiretroviral therapy. nih.govbohrium.com The "shock and kill" strategy aims to reactivate these latent viruses using latency-reversing agents (LRAs), making the infected cells visible to the immune system for elimination. bohrium.comambeed.com

Histone deacetylases (HDACs) play a critical role in maintaining HIV-1 latency by keeping the chromatin around the integrated provirus in a condensed, transcriptionally repressive state. nih.govambeed.com Therefore, HDAC inhibitors are a major class of LRAs. nih.gov Additionally, the Nuclear Factor of Activated T-cells (NFAT) pathway is important for the initial stages of HIV-1 gene expression.

Research into 2-methylquinoline (B7769805) derivatives has identified compounds that can reactivate latent HIV-1 through a dual mechanism involving the inhibition of both HDACs and the NFAT pathway. bohrium.com A study on derivatives of Antiviral 6 (AV6), a 2-methylquinoline compound, revealed that analogues possessing a zinc-binding group (a key feature of many HDAC inhibitors) could effectively reactivate latent HIV-1. uni-regensburg.de Specifically, compounds 12c and 12d from this study were identified as potent dual-acting LRAs. uni-regensburg.de Molecular docking studies suggested their binding at the active site of HDAC2. These compounds were also found to reactivate HIV-1 transcription by promoting the release of the Positive Transcription Elongation Factor b (P-TEFb) from its inactive complex. uni-regensburg.de Given the structural similarity, this compound derivatives represent a promising scaffold for developing novel LRAs with a multi-pronged mechanism of action.

Cytoprotective and Neuroprotective Mechanisms in vitro

The 8-hydroxyquinoline scaffold is recognized for a range of biological activities, including metal chelation, enzyme inhibition, and both cytotoxic and cytoprotective effects. nih.govmdpi.com Research into derivatives of this scaffold has aimed to optimize its therapeutic potential, particularly for conditions involving oxidative stress, such as neurodegenerative diseases. mdpi.comcespu.pt

Derivatives of 8-hydroxyquinoline have demonstrated a notable capacity to protect cells from chemically induced oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key factor in cellular damage and the pathology of various diseases. bohrium.com

In vitro studies on neuronal-like cells, such as the SH-SY5Y cell line, have shown that newly synthesized 8-HQ derivatives can significantly protect against the cytotoxicity induced by various chemical aggressors known to induce oxidative stress. cespu.pt For instance, certain 8-HQ derivatives have been shown to counteract the harmful effects of tert-butyl hydroperoxide (t-BHP), a well-known inducer of oxidative stress. cespu.pt This protective effect is often attributed to the metal-chelating and radical-scavenging properties of the 8-hydroxyquinoline core structure. cespu.pt By chelating redox-active metal ions like iron and copper, these compounds can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. tandfonline.com

Furthermore, studies on a library of 8-hydroxyquinoline Betti-products, which are derivatives formed through a specific type of Mannich reaction, have been optimized for cytoprotective activity against chemically induced oxidative stress. nih.govmdpi.com The most potent of these compounds exhibited nanomolar activity in cytoprotection assays. nih.govresearchgate.net This suggests that specific structural modifications to the 8-HQ scaffold can significantly enhance its ability to mitigate oxidative damage.

| Compound Type | Cell Line | Oxidative Stress Inducer | Outcome | Reference |

| 8-Hydroxyquinoline Derivatives | SH-SY5Y | Iron (III), Erastin, t-BHP, MPP+ | Significant neuroprotection against cytotoxicity | cespu.pt |

| 8-Hydroxyquinoline Betti-Products | U251 MG | Hydrogen Peroxide | Potent, nanomolar cytoprotective activity | nih.govresearchgate.net |

| Quinoline-triazole hybrids | SH-SY5Y | Hydrogen Peroxide | Improved cell viability | sci-hub.se |

This table presents a summary of findings on the cytoprotective effects of 8-hydroxyquinoline derivatives against oxidative stress.

Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A loss of ΔΨm is an early event in apoptosis, or programmed cell death, and is often associated with mitochondrial dysfunction and increased ROS production. tandfonline.commdpi.com

Several studies have highlighted the ability of 8-hydroxyquinoline derivatives to preserve mitochondrial membrane potential in the face of cellular stress. For example, in studies involving neuronal cells, novel quinoline derivatives demonstrated a significant capacity to reduce mitochondrial superoxide (B77818) levels and maintain the mitochondrial membrane potential, even when challenged with toxins like MPP+, which is used to model Parkinson's disease in vitro. nih.gov

A fluorescence-activated cell sorting (FACS)-based assay was used to measure changes in mitochondrial membrane potential in cells treated with 8-HQ derivatives. nih.gov It was found that certain 8-HQ analogues could normalize the mitochondrial membrane potential of U251 MG cells following oxidative stress in a dose-dependent manner. mdpi.com Specifically, the enantiomers of a derivative designated as Q134 were shown to reverse mitochondrial membrane depolarization induced by hydrogen peroxide. mdpi.com Similarly, quinoline-triazole hybrids have been shown to maintain the mitochondrial membrane potential of SH-SY5Y cells under oxidative stress conditions. sci-hub.se This protective effect on mitochondria is a crucial aspect of the cytoprotective and neuroprotective activity of these compounds. tandfonline.comnih.gov

| Compound/Derivative | Cell Line | Stress Inducer | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |